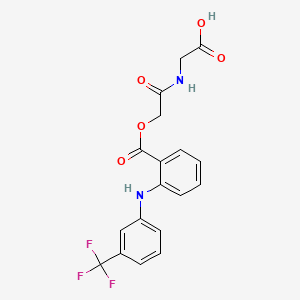
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is an organic compound that features both carboxymethyl and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate can be achieved through the Ullmann reaction under microwave irradiation. This method involves the reaction of 2-chlorobenzoic acid with aniline in the presence of copper(I) chloride as a catalyst and potassium carbonate as a base in n-butanol . The reaction conditions are optimized to achieve high yields of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann reaction under microwave irradiation provides a scalable and efficient route for its synthesis. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the carboxymethyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Copper(I) chloride: Used as a catalyst in the Ullmann reaction.
Potassium carbonate: Used as a base in the Ullmann reaction.
Microwave irradiation: Used to accelerate the reaction and improve yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: A similar compound with a methyl ester group instead of the carboxymethyl group.
2-(2-Butoxyethoxy)ethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate: Another similar compound with a butoxyethoxyethyl group.
Uniqueness
2-((Carboxymethyl)amino)-2-oxoethyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes the compound particularly versatile for various applications in research and industry .
Propriétés
Numéro CAS |
38004-34-1 |
|---|---|
Formule moléculaire |
C18H15F3N2O5 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
2-[[2-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15F3N2O5/c19-18(20,21)11-4-3-5-12(8-11)23-14-7-2-1-6-13(14)17(27)28-10-15(24)22-9-16(25)26/h1-8,23H,9-10H2,(H,22,24)(H,25,26) |
Clé InChI |
NKPPPCNNNKTASW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC(=O)O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


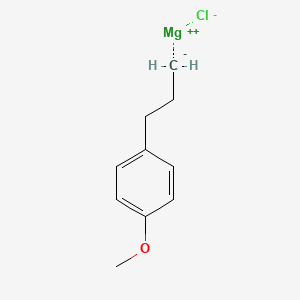
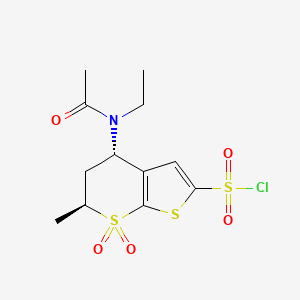

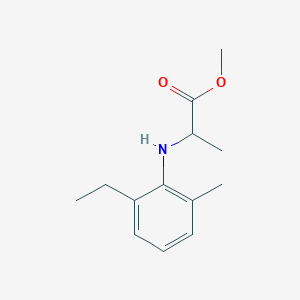
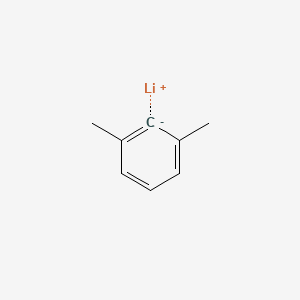

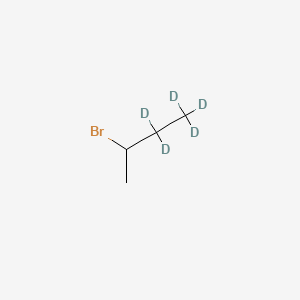
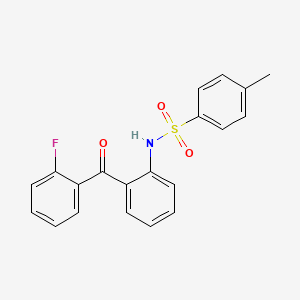
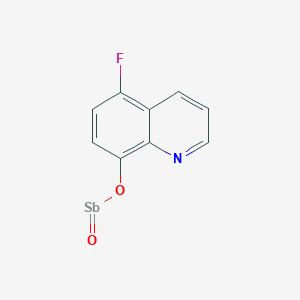
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
